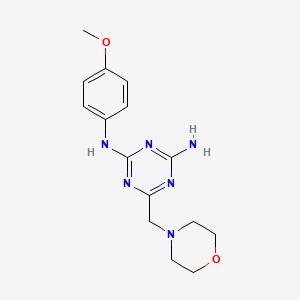![molecular formula C20H22N6O B5518744 2-methyl-4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5518744.png)
2-methyl-4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis approaches for compounds similar to 2-methyl-4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine often involve multi-step chemical reactions. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines and related compounds typically includes steps such as condensation, nucleophilic substitution, and cyclization reactions. The choice of precursors and reaction conditions significantly influences the yield and purity of the final product (A. Abdelhamid, A. Fahmi, & B. S. Baaiu, 2016).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of multiple aromatic rings and nitrogen-containing heterocycles, which confer a complex three-dimensional architecture. Such structures are often elucidated through spectral data and elemental analysis. The intricate arrangement of rings and substituents plays a crucial role in determining the compound's chemical reactivity and interaction with biological targets (J. Trilleras, J. Quiroga, et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving 2-methyl-4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine and derivatives can be highly specific, with the functionality of the piperazine and pyrazole units influencing the compound's reactivity. These functionalities can undergo various chemical transformations, including alkylation, acylation, and nucleophilic substitution, leading to a diverse array of chemical properties and potential applications (J. Chern, Kak‐Shan Shia, et al., 2004).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are closely tied to their molecular architecture. The presence of multiple aromatic and heterocyclic rings often results in compounds with significant stability and low solubility in water, which can be modified through functionalization or salt formation to enhance bioavailability (A. E. M. Mekky, M. S. Ahmed, et al., 2021).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are pivotal for understanding the compound's behavior in chemical syntheses and potential biological applications. These properties are influenced by the electronic distribution within the molecule, which can be studied through theoretical and experimental methods, including computational chemistry and NMR spectroscopy (Xiaohong Wang, Wenzhi Xu, et al., 2018).
Propriétés
IUPAC Name |
(3-methylphenyl)-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-15-5-3-6-17(13-15)20(27)25-11-9-24(10-12-25)18-14-19(23-16(2)22-18)26-8-4-7-21-26/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFIIXAXLTXVAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5518663.png)
carbamate](/img/structure/B5518675.png)



![4-[(2-isopropylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5518703.png)
![1-(2-amino-2-oxoethyl)-N-[3-(4-chlorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5518707.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B5518708.png)

![N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5518716.png)


![N-[3-(1H-indol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5518735.png)
![4-{2-[(5-bromo-3-pyridinyl)carbonyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5518738.png)